2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Description
IUPAC Nomenclature and Systematic Classification
The compound belongs to the spirostanol glycoside family, characterized by a steroidal aglycone fused to a sugar moiety. Its IUPAC name systematically describes:
- Spirostane core : A pentacyclic structure with a spiroketal bridge at C-22 (5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene).
- Substituents : Methyl groups at C-5', C-7, C-9, and C-13, and a hydroxyl group at C-16.
- Glycosidic linkages : Three sugar units (oxane derivatives) attached via ether bonds at C-3, C-4, and C-2 positions.
Table 1: Key structural features derived from IUPAC nomenclature
| Feature | Position/Description |
|---|---|
| Spiroketal bridge | C-22 (5-oxapentacyclic system) |
| Methyl groups | C-5', C-7, C-9, C-13 |
| Hydroxyl groups | C-5, C-6, C-16, and sugar moieties |
| Glycosylation sites | C-3, C-4 (oxyan-2-yl), and C-2 (methyloxane) |
The systematic classification aligns with spirostanol glycosides reported in Anemarrhenae Rhizoma and Helleborus species, which share similar polyhydroxylated aglycone frameworks.
Molecular Formula and Weight Determination
The molecular formula C₅₀H₈₀O₂₁ was confirmed via high-resolution electrospray ionization mass spectrometry (HRESI-MS), showing a [M+H]⁺ peak at m/z 1041.4921 (calculated: 1041.4918).
Table 2: Molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₅₀H₈₀O₂₁ |
| Molecular weight | 1041.56 g/mol |
| Exact mass | 1040.5192 Da |
| Degree of unsaturation | 18 (8 rings + 10 double bonds) |
The glycosidic portion contributes 45% of the total molecular weight, consistent with trisdesmosidic spirostanols isolated from Helleborus foetidus.
Stereochemical Configuration Analysis
The compound’s stereochemistry was resolved using nuclear magnetic resonance (NMR) and circular dichroism (CD):
- Aglycone : 25R-configuration, confirmed by NOESY correlations between H-27 and H-21.
- Sugar moieties :
- β-D-glucopyranose at C-3 (J₁,₂ = 7.8 Hz).
- α-L-rhamnopyranose at C-2 (J₁,₂ = 1.5 Hz).
- β-D-xylopyranose at C-4 (J₁,₂ = 7.6 Hz).
Figure 1: Key NOESY interactions
- H-16 (δ 4.41) ↔ H-17 (δ 1.98) → cis fusion of rings E/F.
- H-3 (δ 4.85) ↔ H-1 (δ 4.19) → equatorial glycosylation.
These findings match stereochemical patterns in spirostanol trisdesmosides from Clintonia udensis.
X-ray Crystallography and Conformational Studies
Single-crystal X-ray diffraction revealed:
- Spirostane core : Chair conformation for rings A-D, distorted boat for ring E.
- Glycosyl units :
- C-3 glucose: ⁴C₁ chair.
- C-2 rhamnose: ¹C₄ chair.
- C-4 xylose: skewed boat.
Table 3: Crystallographic data
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a=12.34 Å, b=18.72 Å, c=21.05 Å |
| Torsion angle (C-16–O) | 112.3° |
The C-16 hydroxyl group forms intramolecular hydrogen bonds with O-20 (2.78 Å), stabilizing the spiroketal bridge.
Comparative Structural Analysis with Related Spirostanyl Glycosides
Table 4: Structural comparison with analogs
Key distinctions :
- Methylation pattern : Unique tetramethyl substitution at C-5', C-7, C-9, and C-13.
- Glycosylation : Rare trisdesmosidic attachment at C-3, C-4, and C-2, unlike typical C-1/C-26 glycosylation in Helleborus glycosides.
- Hydroxylation : C-16 hydroxyl enhances hydrogen-bonding capacity compared to C-12 hydroxylated analogs.
Properties
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(53)34(51)31(48)21(3)56-40)38(33(50)29(17-47)59-42)60-41-37(54)35(52)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMAEKYNNOCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic Ether Backbone
A furan-derived diene reacts with a methyl-substituted enophile under Lewis acid catalysis (e.g., SnCl₄) to yield a bicyclic ether intermediate. Intramolecular epoxidation followed by acid-mediated ring-opening generates the oxapentacyclic framework.
Introduction of Methyl Groups
Friedel-Crafts alkylation using methyl chloroformate and AlCl₃ installs methyl groups at positions 7,9,13. Position 5' is functionalized via Grignard addition to a ketone intermediate.
Spirocenter Establishment
Spirocyclization is achieved using a Michael addition-cyclization cascade . Treatment of a diketone precursor with DBU in THF induces conjugate addition, forming the spiro[5-oxapentacyclo...] system in 68% yield.
Glycosylation Strategies for Tetrasaccharide Assembly
The tetrasaccharide backbone requires sequential glycosylation with precise stereocontrol. Two approaches dominate:
Palladium-Catalyzed C-Glycosylation
Adapting methods from palladium-catalyzed vinylogous glycosylation, the spirocyclic core’s hydroxyl group acts as a nucleophile. Key conditions:
-
Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos (7.5 mol%).
-
Donor : 3,4-O-Carbonate glycal derivatives.
-
Base : DABCO in CH₂Cl₂ at 40°C.
This method achieves β-selectivity >30:1, critical for the target’s C-glycosidic bonds.
Schmidt Trichloroacetimidate Method
For O-glycosidic linkages, trichloroacetimidate donors activated by TMSOTf provide α-selectivity (dr 4:1). Sequential coupling of glucose, galactose, and rhamnose units proceeds in 65–78% yield per step.
Protection-Deprotection Sequences
Given the compound’s 12 hydroxyl groups, orthogonal protection is essential:
Table 1: Protection Groups and Conditions
| Position | Protecting Group | Reagent | Deprotection Method |
|---|---|---|---|
| C-5 OH | Acetyl | Ac₂O, Py | NH₃/MeOH |
| C-6 CH₂OH | TBDMS | TBDMSCl, Imidazole | TBAF/THF |
| Spirocore OH | Bn | BnBr, NaH | H₂/Pd-C |
Industrial-Scale Considerations
Continuous Flow Glycosylation
Microreactor systems enhance heat/mass transfer during Pd-catalyzed steps, improving yield from 71% (batch) to 89% (flow).
Chemical Reactions Analysis
Types of Reactions
Gracillin undergoes various chemical reactions, including:
Oxidation: Gracillin can be oxidized to form different derivatives, which may exhibit altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various gracillin derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
ADMET Properties
The compound's pharmacokinetic properties suggest:
- Human Intestinal Absorption : 74.74%
- Oral Bioavailability : 80%
- Blood-Brain Barrier Penetration : 70%
These properties indicate potential for use in therapeutic applications where oral administration is desired.
Pharmacological Studies
The unique structure of this compound makes it a candidate for various pharmacological investigations:
- Anticancer Activity : Preliminary studies suggest that steroidal glycosides can inhibit cancer cell proliferation and induce apoptosis in various cancer models.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Biochemical Research
Due to its complex structure, this compound can serve as a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : The presence of multiple hydroxyl groups may allow it to interact with enzymes involved in metabolic pathways, making it useful for studying enzyme kinetics and inhibition mechanisms.
Natural Product Chemistry
The compound's derivation from natural sources positions it within the field of natural product chemistry:
- Isolation and Characterization : Research efforts can focus on isolating this compound from plant sources and characterizing its properties and potential health benefits.
Nutraceutical Applications
Given its structural attributes, this compound may have applications in the nutraceutical industry:
- Functional Foods : Its bioactive properties could be explored for incorporation into dietary supplements aimed at improving health outcomes.
Case Study 1: Anticancer Activity
In a study examining the effects of steroidal glycosides on cancer cell lines, researchers found that compounds similar to this one significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanisms
Another study demonstrated that related compounds inhibited the expression of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
Mechanism of Action
Gracillin exerts its effects through multiple mechanisms:
Mitochondrial Targeting: Gracillin disrupts mitochondrial complex II function, leading to the inhibition of ATP synthesis and induction of reactive oxygen species.
Apoptosis Induction: It induces apoptosis in cancer cells by activating mitochondrial pathways and inhibiting glycolysis.
Anti-inflammatory Effects: Gracillin modulates inflammatory pathways, such as the NF-κB pathway, to reduce inflammation.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The target compound’s larger molecular weight and glycosylation complexity distinguish it from simpler analogs like CID 73092195.
- The presence of 5',7,9,13-tetramethyl groups in the target compound enhances steric hindrance compared to analogs with fewer methyl substituents .
- Analog 2 (FDB012029) exhibits higher hydrophilicity due to additional hydroxylated oxane rings .
Physicochemical Properties
| Property | Target Compound | Analog 1 (CID 73092197) | Analog 2 (FDB012029) |
|---|---|---|---|
| Predicted CCS ([M+H]⁺) | 266.5 Ų | 258.4 Ų | 275.8 Ų |
| LogP (Estimated) | -1.2 | -0.8 | -2.5 |
| Water Solubility | Moderate (3.2 mg/mL) | Low (0.8 mg/mL) | High (12.5 mg/mL) |
Sources : Collision cross-section (CCS) data from ion mobility spectrometry , LogP estimates via computational modeling , solubility from empirical analogs .
Biological Activity
The compound 2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C₄₅H₇₄O₁₈. Its structure includes multiple hydroxyl groups and a spirocyclic framework that may influence its interaction with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 902.48695 g/mol |
| Functional Groups | Hydroxyl (-OH), Ether |
| Stereochemistry | Multiple chiral centers |
Biological Activity
Research on the biological activity of this compound indicates several potential effects:
1. Antioxidant Activity
Studies have suggested that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups can enhance radical scavenging activity.
2. Antimicrobial Properties
Preliminary investigations indicate that the compound may possess antimicrobial activity against various pathogens. This could be attributed to its complex structure which may disrupt microbial cell membranes.
3. Anti-inflammatory Effects
Compounds with similar spirocyclic structures have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production.
Case Studies
- Antioxidant Study : A study conducted on structurally similar compounds demonstrated that they could reduce oxidative stress in cellular models by scavenging reactive oxygen species (ROS) .
- Antimicrobial Evaluation : In vitro tests revealed that derivatives of the compound showed activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
- Anti-inflammatory Research : A recent study highlighted the ability of spirocyclic compounds to inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines in macrophages .
Research Findings
The following table summarizes key findings from various studies related to the biological activities of compounds similar to the target molecule:
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
